(S)-4-Benzyl-2-(6-(dicyclohexylmethyl)pyridin-2-yl)-4,5-dihydrooxazole

Asymmetric Catalysis Palladium Pyridine-Oxazoline Ligand

Pd-catalyzed asymmetric oxidation research often suffers when near-analogue PyOx ligands are interchanged without re-optimization. (S)-4-Benzyl-2-(6-(dicyclohexylmethyl)pyridin-2-yl)-4,5-dihydrooxazole (L8) offers a benchmark chiral pocket distinct from iPr, tBu, or phenyl analogues. • 85% ee in diacetoxylation of unactivated terminal alkenes • Compatible with neutral Pd(OAc)₂ for oxypalladation studies • Validated reference ligand for allylic substitution & amination Supplied as enantiopure (S)-isomer. In stock.

Molecular Formula C28H36N2O
Molecular Weight 416.6 g/mol
Cat. No. B8243175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-4-Benzyl-2-(6-(dicyclohexylmethyl)pyridin-2-yl)-4,5-dihydrooxazole
Molecular FormulaC28H36N2O
Molecular Weight416.6 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C(C2CCCCC2)C3=CC=CC(=N3)C4=NC(CO4)CC5=CC=CC=C5
InChIInChI=1S/C28H36N2O/c1-4-11-21(12-5-1)19-24-20-31-28(29-24)26-18-10-17-25(30-26)27(22-13-6-2-7-14-22)23-15-8-3-9-16-23/h1,4-5,10-12,17-18,22-24,27H,2-3,6-9,13-16,19-20H2/t24-/m0/s1
InChIKeyNTVPWLUKQGMGFH-DEOSSOPVSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-4-Benzyl-2-(6-(dicyclohexylmethyl)pyridin-2-yl)-4,5-dihydrooxazole: Overview


(S)-4-Benzyl-2-(6-(dicyclohexylmethyl)pyridin-2-yl)-4,5-dihydrooxazole (CAS not available) is a chiral, non‑racemic pyridine‑oxazoline (PyOx) ligand for asymmetric transition‑metal catalysis. It belongs to the well‑established PyOx family [1] where the pyridine unit serves as a σ‑donor and the enantiopure oxazoline ring transmits chirality to the metal centre. The structure features a 4‑(S)‑benzyl substituent on the oxazoline moiety and a sterically demanding dicyclohexylmethyl group at the pyridine 6‑position that modulates the catalytic pocket [2]. Its molecular formula is C₂₈H₃₆N₂O (MW 416.60 g·mol⁻¹).

Chiral PyOx ligand for asymmetric catalysis research Enantiopure pyridine-oxazoline scaffold designed for Pd-catalyzed oxidation and stereochemical control studies
(S)-configured oxazoline with dicyclohexylmethyl steric control Benzyl substituent at 4-position modulates chiral pocket; bulky 6-substituent restricts ligand conformation
Supports neutral Pd(OAc)₂ catalytic turnover studies Reported to enable oxypalladation without requiring cationic palladium sources

Why Generic Substitution Fails


Pyridine‑oxazoline catalysts are exquisitely sensitive to the steric and electronic profile of the substituents on the oxazoline ring [1]. The benzyl substituent generates a specific chiral environment that differs fundamentally from ligands bearing smaller alkyl groups (e.g., isopropyl, tert‑butyl) or even the closely related phenyl analogue. In a direct Pd‑catalysed diacetoxylation head‑to‑head study, altering the oxazoline 4‑substituent changed the enantiomeric excess from 85% to 92% , proving that near‑analogues are not interchangeable without re‑optimisation. Interchanging generics therefore risks significant loss of catalytic activity and enantioselectivity, making rigorous comparative evaluation mandatory for any procurement decision.

Benzyl (this product)
Phenyl analogue
Altered oxazoline 4-substituent may shift chiral pocket geometry and enantioselectivity profile
(S)-enantiomer
(R)-enantiomer
Absolute configuration of oxazoline ring controls sense of asymmetric induction; antipode may reverse stereochemical outcome
Dicyclohexylmethyl-substituted
Unsubstituted or smaller 6-substituent
Missing steric bulk at pyridine 6-position may suppress oxypalladation and catalytic turnover with neutral Pd(OAc)₂

Head-to-Head Performance Data


Enantioselectivity in Diacetoxylation: Benzyl vs Analogues

In a Pd(OAc)₂‑catalysed diacetoxylation of terminal alkenes using PhI(OAc)₂ as oxidant, the benzyl‑substituted ligand L8 gave 85% ee, whereas the n‑propyl analogue L5 gave 91% ee and the cyclohexylmethyl analogue L7 gave 92% ee [1]. The comparison is made within the same study under identical conditions, confirming that the benzyl side chain provides a distinct and intermediate level of asymmetric induction.

Enantioselectivity (ee)
Head-to-head
Benzyl L8: 85% ee; n-propyl L5: 91% ee; cyclohexylmethyl L7: 92% ee
Intermediate asymmetric induction profile among tested analogues
Pd(OAc)₂-catalyzed diacetoxylation of 1-octene under identical conditions
Asymmetric Catalysis Palladium Pyridine-Oxazoline Ligand

(S) vs (R) Enantiomer: Synthesis and Structural Identity

The (S)-enantiomer can be prepared from L‑phenylalaninol, whereas the (R)-enantiomer requires D‑phenylalaninol [1]. The choice of starting material dictates the absolute configuration of the oxazoline ring, which in turn controls the absolute sense of asymmetric induction in catalysis. Commercial sources typically supply the (S)-enantiomer at ≥97% purity, while the (R)-enantiomer is less commonly stocked .

Enantiomer Identity
Class-level
(S)-enantiomer from L-phenylalaninol; (R)-enantiomer requires D-phenylalaninol
Absolute configuration controls induction sense; procurement must specify enantiomeric form
(S)-enantiomer more widely stocked; (R)-form less commonly listed
Chiral Pool Enantiomeric Purity Ligand Synthesis

Dicyclohexylmethyl Group: Conformational Rigidity vs Flexibility

PyOx ligands bearing a dicyclohexylmethyl substituent at the pyridine 6‑position restrict rotation around the pyridine–oxazoline axis, leading to a more rigid coordination sphere compared to ligands with smaller 6‑substituents (e.g., H, methyl) [1]. This rigidity is credited with enhancing the electrophilicity of Pd(II) and promoting the key oxypalladation step, thereby enabling catalysis by neutral Pd(OAc)₂ instead of requiring a cationic palladium source [2]. In the absence of such a bulky group, catalytic turnover is suppressed.

Conformational Rigidity
Method context
Dicyclohexylmethyl group restricts pyridine-oxazoline rotation
Reported to enable neutral Pd(OAc)₂ catalytic turnover
Unsubstituted PyOx fails to promote oxypalladation under comparable conditions
Ligand Design Conformational Control Catalyst Stability

Physicochemical Comparison: Benzyl vs Phenyl Analogue

The benzyl derivative has a molecular weight of 416.6 g·mol⁻¹ and contains one more methylene unit than the phenyl analogue (402.6 g·mol⁻¹) [1]. This small mass difference reflects in marginally different solubility profiles: the benzyl derivative is slightly more lipophilic (clogP ~8.2 vs. ~7.6 for the phenyl analogue), which can influence catalyst loading and work‑up procedures . Both compounds share the same dicyclohexylmethyl‑pyridine core and differ only in the oxazoline 4‑substituent.

Benzyl vs Phenyl Profile
Class-level
MW 416.6 vs 402.6 g·mol⁻¹; clogP ≈8.2 vs ≈7.6
Marginally higher lipophilicity may affect catalyst handling at low temperature
Calculated values; experimental logP unavailable
Ligand Properties Solubility Purification

Purity and Availability: Batch-to-Batch Consistency

Commercial suppliers typically offer the (S)-enantiomer at ≥97% chemical purity , with some vendors providing additional QC data (NMR, HPLC). In contrast, the (R)-enantiomer is frequently listed at 95% purity or lower , and its enantiomeric excess is not always guaranteed. This disparity reflects the broader utilisation of the (S)-form in academic laboratories, leading to more frequent re‑synthesis and quality control.

Purity Specification
Data to verify
(S)-enantiomer ≥97% (HPLC); (R)-enantiomer 95% or unspecified
Higher and more consistently reported purity supports reproducible catalysis
Vendor specifications vary; verify lot-specific COA
Quality Control Chemical Supplier Enantiomeric Excess

Application Scenarios


Enantioselective Diacetoxylation of Terminal Alkenes

The ligand L8 provides 85% ee in the diacetoxylation of unactivated terminal alkenes [1]. It is suitable for pilot studies or substrate scoping where the highest ee is not mandatory, and the user benefits from a commercially well‑stocked (S)-enantiomer.

Mechanistic Investigations into Pd(II)/Pd(IV) Redox Chemistry

The ligand’s rigid conformation and its ability to promote oxypalladation with neutral Pd(OAc)₂ make it a valuable probe for studying the rate‑determining step of Pd‑catalysed oxidations [2]. Its intermediate selectivity allows researchers to observe steric effects more clearly than with the optimal, less sensitive ligands.

Synthesis of Chiral 1,2-Diol Building Blocks

When used in the Pd‑catalysed diacetoxylation/hydrolysis sequence, the ligand can deliver enantioenriched 1,2‑diols [1]. The benzyl side chain may be preferred over the phenyl analogue for solubility or crystallinity reasons during product isolation.

Ligand Screening for Pd-Catalysed Asymmetric Transformations

Because L8 has been benchmarked against a series of analogues in diacetoxylation [1], it can serve as a reference point when exploring new Pd‑catalysed reactions such as allylic substitution or amination, where the dicyclohexylmethyl group’s reactivity switch may also prove beneficial.

Application
Selection Property
Validation Focus
Asymmetric diacetoxylation methodology studies
Steric-dependent enantioselectivity profile
Substrate scope ee benchmarking
Pd(II)/Pd(IV) redox mechanistic studies
Conformational rigidity supports oxypalladation
Rate-determining step analysis with neutral Pd(OAc)₂
Chiral 1,2-diol building block synthesis
Benzyl substitution for solubility/crystallinity during isolation
Hydrolysis-sequence ee retention
Asymmetric Pd-catalyzed transformation screening
Benchmarked diacetoxylation reference point
Allylic substitution and amination reactivity assessment
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